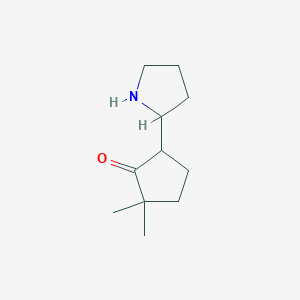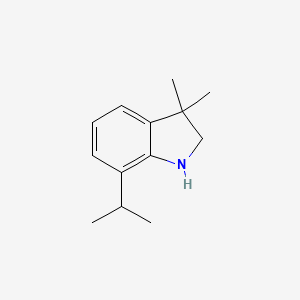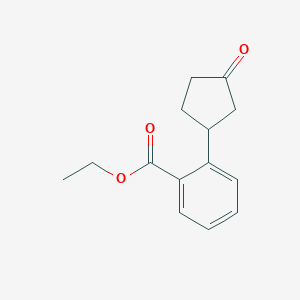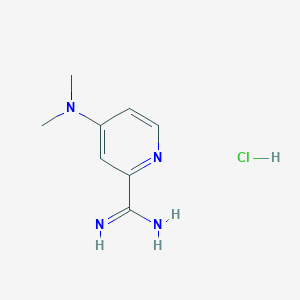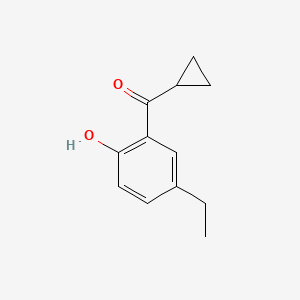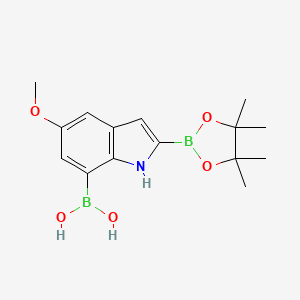![molecular formula C8H8ClN3S B13085855 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine](/img/structure/B13085855.png)
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine is a heterocyclic compound with a molecular formula of C8H8ClN3S and a molecular weight of 213.69 g/mol . This compound is part of the isothiazolo[5,4-D]pyrimidine family, known for its diverse applications in medicinal chemistry and pharmaceutical research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine typically involves the reaction of 4-amino-5-chloro-2-isopropylthiazole with a suitable pyrimidine derivative under controlled conditions . The reaction is carried out in the presence of a base such as potassium carbonate and a solvent like dimethylformamide (DMF). The mixture is heated to reflux, and the progress of the reaction is monitored using thin-layer chromatography (TLC). After completion, the product is purified by recrystallization or column chromatography .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and continuous monitoring systems to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and waste, making the process more efficient and environmentally friendly .
Analyse Des Réactions Chimiques
Types of Reactions
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be substituted by nucleophiles such as amines or thiols under basic conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in solvents such as DMF or dimethyl sulfoxide (DMSO).
Oxidation: Potassium permanganate (KMnO4) in aqueous or organic solvents.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF).
Major Products
Nucleophilic Substitution: Substituted derivatives with various functional groups such as amines or thiols.
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Applications De Recherche Scientifique
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, including kinase inhibitors and antiviral agents.
Biological Research: The compound is employed in the study of enzyme inhibition and protein-ligand interactions.
Industrial Applications: It is used in the development of agrochemicals and materials science.
Mécanisme D'action
The mechanism of action of 4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound acts as an inhibitor by binding to the active site of the enzyme, thereby blocking its activity . This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells or the inhibition of viral replication .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pyrazolo[3,4-D]pyrimidine: Known for its use as a CDK2 inhibitor in cancer treatment.
Thiazolo[4,5-D]pyrimidine: Exhibits antibacterial and antiviral activities.
4-Chloro-7H-pyrrolo[2,3-D]pyrimidine: Used as a pharmaceutical intermediate in the synthesis of kinase inhibitors.
Uniqueness
4-Chloro-3-isopropylisothiazolo[5,4-D]pyrimidine stands out due to its unique isothiazolo[5,4-D]pyrimidine scaffold, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in medicinal chemistry and biological research make it a valuable compound in scientific studies .
Propriétés
Formule moléculaire |
C8H8ClN3S |
|---|---|
Poids moléculaire |
213.69 g/mol |
Nom IUPAC |
4-chloro-3-propan-2-yl-[1,2]thiazolo[5,4-d]pyrimidine |
InChI |
InChI=1S/C8H8ClN3S/c1-4(2)6-5-7(9)10-3-11-8(5)13-12-6/h3-4H,1-2H3 |
Clé InChI |
VSJCYSAVNWDXJV-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=NSC2=C1C(=NC=N2)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


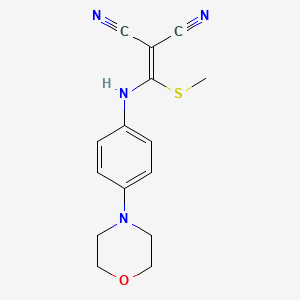
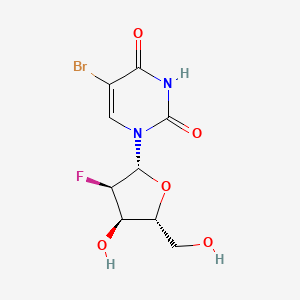

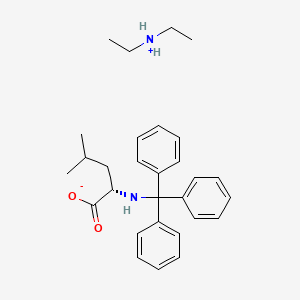
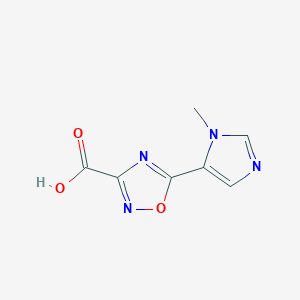
![2-amino-N-[(1S)-1-(3-chlorophenyl)ethyl]-N,3-dimethylbutanamide](/img/structure/B13085811.png)
![1'-Benzyl-7-fluoro-4,5-dihydro-3H-spiro[benzo[B][1,4]oxazepine-2,4'-piperidine]](/img/structure/B13085817.png)
